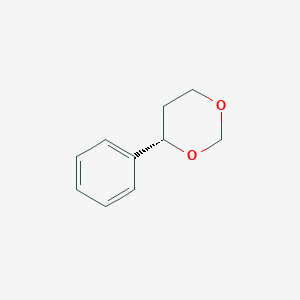

(S)-(-)-4-Phenyl-1,3-dioxane

CAS No.: 107796-30-5

Cat. No.: VC8204638

Molecular Formula: C10H12O2

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 107796-30-5 |

|---|---|

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.2 g/mol |

| IUPAC Name | (4S)-4-phenyl-1,3-dioxane |

| Standard InChI | InChI=1S/C10H12O2/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-5,10H,6-8H2/t10-/m0/s1 |

| Standard InChI Key | RCJRILMVFLGCJY-JTQLQIEISA-N |

| Isomeric SMILES | C1COCO[C@@H]1C2=CC=CC=C2 |

| SMILES | C1COCOC1C2=CC=CC=C2 |

| Canonical SMILES | C1COCOC1C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

(S)-(-)-4-Phenyl-1,3-dioxane (CAS: 107796-30-5) has the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol . Its IUPAC name is (4S)-4-phenyl-1,3-dioxane, reflecting the S-configuration at the 4-position. The compound’s stereochemistry is critical for its interactions in chiral environments, such as enzyme active sites or asymmetric catalysts.

The SMILES notation for the S-enantiomer is C1COCO[C@@H]1C2=CC=CC=C2, which encodes the dioxane ring’s oxygen atoms at positions 1 and 3 and the phenyl group’s orientation . The InChIKey RCJRILMVFLGCJY-JTQLQIEISA-N uniquely identifies its stereoisomerism .

Structural Analogues and Derivatives

Substituted 4-phenyl-1,3-dioxanes are well-documented in patent literature. For example, WO2004052876A1 discloses derivatives with methyl, iodine, or thiophene substituents, highlighting the scaffold’s adaptability for drug discovery . These modifications alter electronic and steric properties, enabling fine-tuning for specific applications.

Synthesis and Enantioselective Preparation

Racemic Mixture vs. Enantiopure Forms

The racemic form of 4-phenyl-1,3-dioxane (CAS: 772-00-9) is a colorless to light yellow liquid with a boiling point of 250–251°C and a density of 1.111 g/mL . While the S-enantiomer shares the same molecular formula, its optical activity and biological activity differ significantly.

Physicochemical Properties

Solubility and Stability

The compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and cyclohexane . Stability data suggest storage under inert conditions at -20°C to prevent racemization or degradation .

Chemical Reactivity and Functionalization

Ring-Opening Reactions

The 1,3-dioxane ring undergoes acid-catalyzed hydrolysis to yield diols, a reaction exploited in protecting group strategies. For example, treatment with aqueous HCl produces 4-phenyl-1,3-propanediol, enabling further functionalization .

Electrophilic Aromatic Substitution

The phenyl group participates in electrophilic substitutions, such as nitration or halogenation, though these reactions may require careful temperature control to avoid ring strain .

Applications in Pharmaceutical and Material Science

Asymmetric Catalysis

(S)-(-)-4-Phenyl-1,3-dioxane serves as a chiral auxiliary in asymmetric aldol reactions, where its rigid structure induces high enantioselectivity in carbon–carbon bond formations .

Drug Intermediate Synthesis

Patent WO2004052876A1 highlights derivatives of 4-phenyl-1,3-dioxane as intermediates for urea-based therapeutics targeting inflammatory pathways . For instance, 1-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]-3-(2-iodophenyl)urea shows promise as a kinase inhibitor .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume